1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Overview
Description
1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound that features a pyrazole ring substituted with an iodine atom at the fourth position and a hydroxyl group attached to a tertiary carbon
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, which is similar to the pyrazole moiety in the given compound, are known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to exhibit strong interactions with their target proteins .
Biochemical Pathways
It’s known that compounds with similar structures can affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
A compound with a similar structure was found to exhibit favorable agreement with drug likeness and adme properties .
Result of Action
Compounds with similar structures have been observed to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the iodination of a pyrazole precursor followed by the introduction of the hydroxyl group. One common method includes:
Iodination of Pyrazole: The pyrazole ring is iodinated using iodine and ammonium hydroxide to yield 4-iodopyrazole.
Formation of the Hydroxyl Group: The iodinated pyrazole is then reacted with a suitable alkylating agent to introduce the hydroxyl group at the tertiary carbon position.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the pyrazole ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution: Products include azido or cyano derivatives of the original compound.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include deiodinated pyrazole derivatives.
Scientific Research Applications
1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Iodopyrazole: A precursor in the synthesis of 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
1-(4-Bromopyrazol-1-yl)-2-methylpropan-2-ol: A similar compound with a bromine atom instead of iodine.
1-(4-Chloropyrazol-1-yl)-2-methylpropan-2-ol: A similar compound with a chlorine atom instead of iodine.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability contribute to different binding affinities and reaction pathways.
Properties
IUPAC Name |
1-(4-iodopyrazol-1-yl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLQONPFZPGIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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